molecular formula C6H12ClNO2 B2751608 (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride CAS No. 173723-62-1

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride

Cat. No.: B2751608
CAS No.: 173723-62-1
M. Wt: 165.62
InChI Key: JHQZRHILTYGZQL-YFKPBYRVSA-N
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Description

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a double bond in the pent-4-enoic acid chain, and a methyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: In industrial settings, the production of amino acid methyl ester hydrochlorides, including this compound, often involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly used .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride undergoes various chemical

Biological Activity

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride, also known as methyl (S)-2-amino-4-pentenoate hydrochloride, is an amino acid derivative with notable biological activities. This compound is characterized by its chiral center and the presence of an amino group, which allows it to interact with various biological targets, making it significant in biochemical research and applications.

  • Chemical Formula : C₆H₁₂ClNO₂
  • Molecular Weight : 165.61798 g/mol
  • CAS Number : 173723-62-1
  • Structural Characteristics : The compound features a pentene backbone with an amino group at the second carbon position and a methyl ester functional group.

This compound exhibits its biological activity primarily through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Ionic Interactions : The compound can participate in ionic interactions, enhancing its binding affinity to target proteins.
  • Hydrolysis : Upon hydrolysis, the ester group releases the active amino acid, which may engage in various metabolic pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Neurotransmitter Modulation : It has been implicated in modulating neurotransmitter systems, particularly in relation to glutamate receptors.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain under investigation.
  • Cell Cycle Regulation : Studies suggest involvement in regulating cell cycle processes, potentially influencing apoptosis and cellular proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationModulates glutamate receptor activity,
Antimicrobial EffectsExhibits activity against certain pathogens ,
Cell Cycle RegulationInfluences apoptosis and cell proliferation ,

Case Study 1: Neurotransmitter Modulation

A study published in Journal of Neurochemistry explored the effects of (S)-2-amino-pent-4-enoic acid methyl ester on glutamate receptors. The findings indicated that the compound enhances the binding affinity of glutamate at NMDA receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In a research article from Antimicrobial Agents and Chemotherapy, (S)-2-amino-pent-4-enoic acid methyl ester was tested against various bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Applications in Research

This compound is utilized in various fields:

  • Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting neurological disorders.
  • Biochemical Research : In studies focusing on amino acid metabolism and receptor interactions.
  • Synthetic Chemistry : As an intermediate in the synthesis of more complex organic compounds.

Properties

IUPAC Name

methyl (2S)-2-aminopent-4-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAMFLUXPVNV-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
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Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One
Yield
79.2%

Synthesis routes and methods II

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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